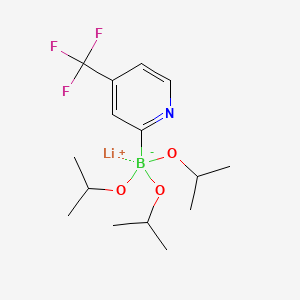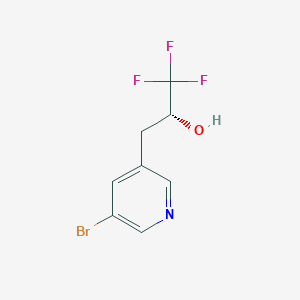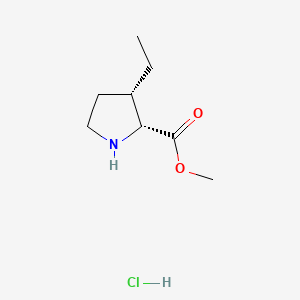
Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indane-1-carboxylic acid and tert-butoxycarbonyl (Boc) protected amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A coupling reagent like dicyclohexylcarbodiimide (DCC) is used to facilitate the formation of the amide bond.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl trans-3-(tert-butoxycarbonylamino)indane-2-carboxylate
- Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate
- Ethyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate
Uniqueness
Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trans configuration and the presence of the Boc protecting group make it particularly useful in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(14(18)20-4)10-7-5-6-8-11(10)13/h5-8,12-13H,9H2,1-4H3,(H,17,19)/t12-,13-/m0/s1 |
InChI-Schlüssel |
PZYLFVOXDZRSDO-STQMWFEESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](C2=CC=CC=C12)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)




![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)

![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)
